molecular formula C8H5BrN2O2 B12332759 7-bromo-1H-benzimidazole-4-carboxylic acid

7-bromo-1H-benzimidazole-4-carboxylic acid

Cat. No.: B12332759
M. Wt: 241.04 g/mol
InChI Key: IRSKMZANBUAPSO-UHFFFAOYSA-N
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Description

7-Bromo-1H-benzimidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom at the 7th position and a carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-benzimidazole-4-carboxylic acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-bromo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.

Uniqueness: 7-Bromo-1H-benzimidazole-4-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-3H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-4(8(12)13)6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

IRSKMZANBUAPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)NC=N2)Br

Origin of Product

United States

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